![molecular formula C6H2Cl2N4 B082115 5,8-Dichloropyrazino[2,3-d]pyridazine CAS No. 13480-43-8](/img/structure/B82115.png)

5,8-Dichloropyrazino[2,3-d]pyridazine

Overview

Description

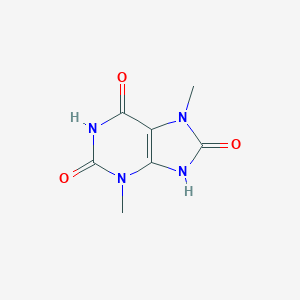

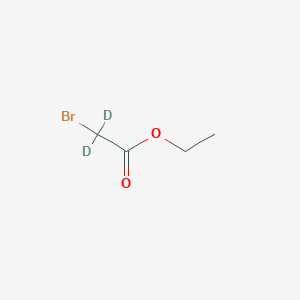

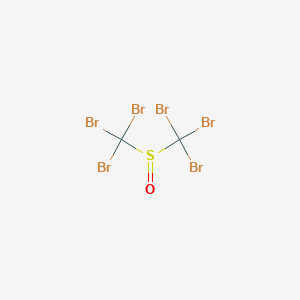

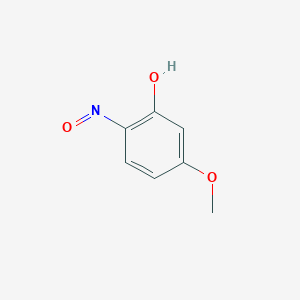

5,8-Dichloropyrazino[2,3-d]pyridazine is a heterocyclic compound . It has a molecular formula of C6H2Cl2N4 . Pyridazine and pyridazinone, which are heterocycles that contain two adjacent nitrogen atoms, have shown a wide range of pharmacological activities .

Synthesis Analysis

Pyridazine derivatives have been utilized in medicinal chemistry against a range of biological targets and physiological effects . Various synthesis methods have been reported in the literature . For instance, the NSAIDs Emorfazone, 4-chloro-5-(2-hydroxy-ethylamino)-3-(2H)-pyridazjnone were converted to novel fused ring compound 3,4-dihydro-2H-pyridazino[4,5-b]-l,4-oxazin-8(7H)-ones .Molecular Structure Analysis

The molecular structure of 5,8-Dichloropyrazino[2,3-d]pyridazine is characterized by its molecular formula C6H2Cl2N4 . The pyridazine ring is endowed with unique physicochemical properties, characterized by weak basicity, a high dipole moment that subtends π-π stacking interactions and robust, dual hydrogen-bonding capacity .Chemical Reactions Analysis

Pyridazine based systems have been shown to have numerous practical applications . Some compounds like 5-acyl-N-methyl derivative (XXIX) when tested in vivo on lipopolysaccharide stimulated rat peritoneal macrophages, were seen to be active in inhibition of prostaglandin E2 and interleukin activity .Physical And Chemical Properties Analysis

The average mass of 5,8-Dichloropyrazino[2,3-d]pyridazine is 201.013 Da and its monoisotopic mass is 199.965652 Da . More detailed physical and chemical properties might be available from specialized databases .Scientific Research Applications

Synthesis of Derivatives : The synthesis of 5-chloro-8-(ω-dialkylaminoalkylamino)pyrazino[2,3-d]pyridazine proceeds smoothly when 5,8-dichloropyrazino[2,3-d]pyridazine reacts with ω-dialkylaminoalkylamines, demonstrating its utility in producing derivatives for potential pharmacological applications (Patel, Rich, & Castle, 1968).

Tautomerism Studies : Pyrazino[2,3-d]pyridazine-5,8-diol, a derivative of 5,8-Dichloropyrazino[2,3-d]pyridazine, predominantly exists as 8-hydroxypyrazino[2,3-d]pyridazin-5(6H)-one in aqueous solution, highlighting its tautomeric behavior which is significant in understanding its chemical properties (Barlin, 1979).

Chemical Synthesis and Reactivity : The compound has been synthesized by different routes and its derivatives like disubstituted products have been studied, providing insights into its chemical reactivity (Patel & Castle, 1966).

NMR Study for Tautomerism : 1H and 13C NMR spectroscopy studies of derivatives exhibit structural variations including ring-chain tautomerism and isomerism, important for understanding its molecular structure and behavior in different conditions (Sinkkonen et al., 2002).

Synthesis of Novel Classes of GABAA Receptor Ligands : 5,8-Dichloropyrazino[2,3-d]pyridazine derivatives have been synthesized and found to be high-affinity ligands for the GABAA receptor benzodiazepine binding site, indicating potential therapeutic applications (Mitchinson et al., 2006).

Antimicrobial Activity : Some derivatives have been synthesized and evaluated for their in vitro antibacterial and antifungal activity, suggesting their potential as antimicrobial agents (Kandile & Zaky, 2015).

Future Directions

Pyridazine and pyridazinone derivatives have shown a wide range of pharmacological activities . They have been utilized in medicinal chemistry against a range of biological targets and physiological effects . Therefore, they could be further explored for potential applications in drug discovery and development.

properties

IUPAC Name |

5,8-dichloropyrazino[2,3-d]pyridazine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H2Cl2N4/c7-5-3-4(6(8)12-11-5)10-2-1-9-3/h1-2H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

NTGDKCOBTQISBV-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CN=C2C(=N1)C(=NN=C2Cl)Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H2Cl2N4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID00563241 | |

| Record name | 5,8-Dichloropyrazino[2,3-d]pyridazine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00563241 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

201.01 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

5,8-Dichloropyrazino[2,3-d]pyridazine | |

CAS RN |

13480-43-8 | |

| Record name | 5,8-Dichloropyrazino[2,3-d]pyridazine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00563241 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.